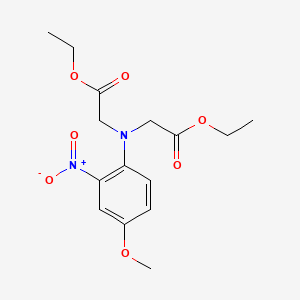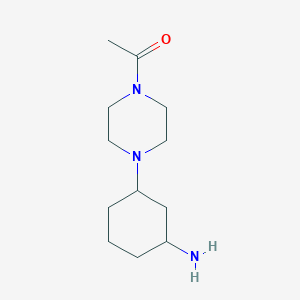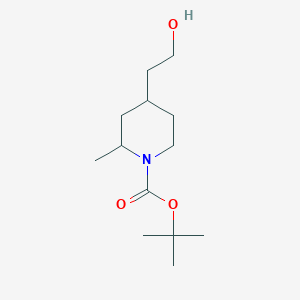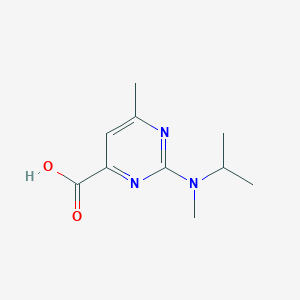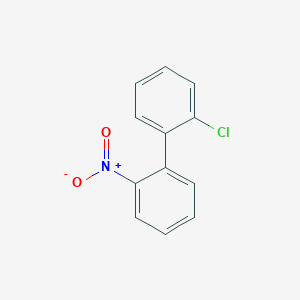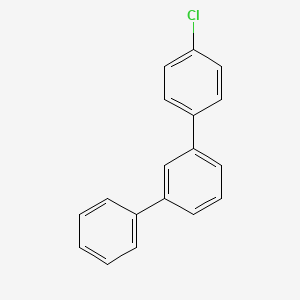
1-chloro-4-(3-phenylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-(3-phenylphenyl)benzene is an aromatic compound with a complex structure consisting of a benzene ring substituted with a chlorine atom and a biphenyl group
准备方法
Synthetic Routes and Reaction Conditions
1-chloro-4-(3-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.
化学反应分析
Types of Reactions
1-chloro-4-(3-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as an amine or hydroxide ion.
Electrophilic Aromatic Substitution (EAS): The biphenyl group can participate in reactions like nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles and elevated temperatures.
Electrophilic Aromatic Substitution: Utilizes reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Aromatic Substitution: Produces substituted biphenyl derivatives.
Electrophilic Aromatic Substitution: Yields nitrated, sulfonated, or halogenated biphenyl compounds.
Oxidation and Reduction: Results in various oxidized or reduced forms of the compound.
科学研究应用
1-chloro-4-(3-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 1-chloro-4-(3-phenylphenyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . In electrophilic aromatic substitution reactions, the biphenyl group undergoes substitution at the ortho or para positions relative to the existing substituents .
相似化合物的比较
Similar Compounds
1-chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of a biphenyl group.
1-chloro-4-methylbenzene: Contains a methyl group instead of a biphenyl group.
4-chlorotoluene: Another derivative with a simpler structure compared to 1-chloro-4-(3-phenylphenyl)benzene.
Uniqueness
This compound is unique due to its biphenyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry.
属性
分子式 |
C18H13Cl |
|---|---|
分子量 |
264.7 g/mol |
IUPAC 名称 |
1-chloro-4-(3-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H |
InChI 键 |
PONBTZBJCOOZTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



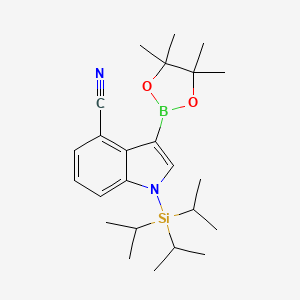

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
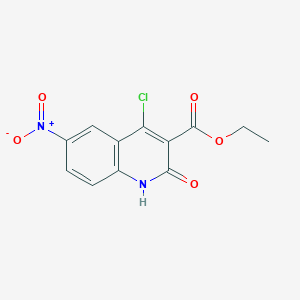
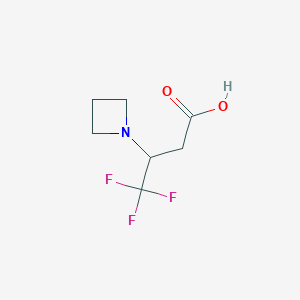
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)

